Product packaging for Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-(Cat. No.:CAS No. 19857-81-9)

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-

Cat. No.: B15251579
CAS No.: 19857-81-9
M. Wt: 334.0 g/mol
InChI Key: AUCXGULQEFPDLQ-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl4N2 B15251579 Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- CAS No. 19857-81-9

Properties

CAS No.

19857-81-9

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine

InChI

InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2

InChI Key

AUCXGULQEFPDLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves the chlorination of fluorene followed by amination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Fluorene Derivatives

(a) 1,3,7-Trichloro-9H-fluoren-2-amine (CAS 19857-79-5)
  • Molecular Formula : C₁₃H₈Cl₃N
  • Molecular Weight : 284.56 g/mol
  • Key Differences :
    • Contains three chlorine atoms (positions 1, 3, 7) and one amine group (position 2).
    • Reduced steric hindrance and lower molecular weight compared to the tetrachloro-diamine analog.
    • Applications: Intermediate in synthesis of dyes or pharmaceuticals .
(b) 3,7-Dichloro-9H-fluoren-2-amine (CAS 7151-57-7)
  • Molecular Formula : C₁₃H₉Cl₂N
  • Molecular Weight : 250.12 g/mol
  • Key Differences :
    • Two chlorine atoms (positions 3, 7) and one amine group.
    • Higher solubility in polar solvents due to fewer chlorine substituents.
    • Lower thermal stability compared to tetrachloro derivatives .

Chlorinated Dibenzofuran and Dibenzo-p-dioxin Derivatives

(a) 1,3,6,8-Tetrachlorodibenzofuran (C₁₂H₄Cl₄O)
  • Molecular Weight : 305.97 g/mol
  • Structural Features :
    • Dibenzofuran backbone (two benzene rings fused via a furan oxygen atom) with four chlorines at positions 1, 3, 6, 8.
  • Key Differences: The oxygen atom in the central ring alters electronic properties, increasing polarity.
(b) 1,3,6,8-Tetrachlorodibenzo-p-dioxin (C₁₂H₄Cl₄O₂)
  • CAS : 33423-92-6
  • Molecular Weight : 321.96 g/mol
  • Key Differences :
    • Central dioxin ring (two oxygen atoms) enhances toxicity and environmental persistence.
    • Bioaccumulation: Rainbow trout studies show low dietary accumulation factors (0.018 for 1,3,6,8-TCDD) .

Chlorinated Carbazole and Naphthyridine Derivatives

(a) 1,3,6,8-Tetrachloro-9H-carbazole (CAS 58910-96-6)
  • Molecular Formula : C₁₂H₅Cl₄N
  • Molecular Weight : 304.99 g/mol
  • Key Differences: Carbazole backbone (two benzene rings fused via a pyrrole nitrogen) with four chlorines. Applications: Potential use in optoelectronics due to nitrogen’s electron-donating effects .
(b) 1,3,6,8-Tetrachloro-2,7-naphthyridine
  • Synthesis : Produced via chlorination of hydroxy-naphthyridine precursors using POCl₃ .
  • Key Differences :
    • Naphthyridine backbone (two pyridine rings fused at two adjacent carbons) with four chlorines.
    • Reactivity: Chlorine atoms at positions 1, 3, 6, 8 undergo selective substitution reactions with alkoxy groups .

Comparative Data Table

Compound Backbone Functional Groups Molecular Weight (g/mol) Key Applications/Properties
1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine Fluorene 2,7-diamine; 1,3,6,8-Cl 320.02 Organic synthesis, materials science
1,3,6,8-Tetrachlorodibenzofuran Dibenzofuran 1,3,6,8-Cl 305.97 Environmental pollutant
1,3,6,8-Tetrachlorodibenzo-p-dioxin Dibenzo-p-dioxin 1,3,6,8-Cl 321.96 Analytical standards
1,3,6,8-Tetrachloro-9H-carbazole Carbazole 1,3,6,8-Cl 304.99 Optoelectronic materials
1,3,7-Trichloro-9H-fluoren-2-amine Fluorene 2-amine; 1,3,7-Cl 284.56 Pharmaceutical intermediates

Biological Activity

Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

Fluorene-2,7-diamine derivatives are synthesized from fluorene-based precursors. The chlorination process typically involves using phase transfer catalysts to facilitate the reaction of fluorene with chlorinating agents. The synthesis of Fluorene-2,7-diamine can be achieved through the reduction of nitro groups in 2,7-dinitrofluorene to yield the diamine structure .

Biological Activity Overview

The biological activities of Fluorene-2,7-diamine derivatives have been primarily investigated for their antiviral properties. Notably, studies have demonstrated significant anti-hepatitis C virus (HCV) activity. The compound has been shown to inhibit HCV RNA replication effectively in vitro.

Table 1: Summary of Biological Activities

Activity Details Reference
Anti-HCVInhibits HCV RNA replication with median cytotoxic concentration (CC50) values reported.
CytotoxicityEvaluated against Huh5-2 cell line; various derivatives exhibited differing levels of cytotoxicity.
Anticancer PotentialRelated compounds have shown anticancer properties in various studies.

Case Studies and Research Findings

  • Anti-HCV Activity : A study explored the synthesis of novel symmetric Fluorene-2,7-diamine analogs that displayed potent inhibitory effects against HCV. The most active analogs were identified based on their structural modifications and their corresponding biological activities. The study highlighted that certain modifications significantly enhanced antiviral potency while maintaining acceptable cytotoxicity levels .
  • Cytotoxicity Assessment : The cytotoxic effects of Fluorene-2,7-diamine derivatives were assessed using a stable cell line carrying an HCV subgenomic reporter replicon. Results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting viral replication. For instance, one derivative was found to be four times more potent than another with a different terminal group .
  • Anticancer Properties : Other fluorene derivatives have been studied for their anticancer properties. Compounds similar to Fluorene-2,7-diamine have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

The mechanism by which Fluorene-2,7-diamine exerts its biological effects is not fully elucidated but is believed to involve interaction with viral proteins or cellular pathways that regulate viral replication and cell survival. The structural characteristics of the compound play a crucial role in its ability to penetrate cellular membranes and interact with target sites within cells.

Q & A

Q. Q1. What are the critical considerations for synthesizing Fluorene-2,7-diamine derivatives with halogen substitutions (e.g., Cl, Br), and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of halogenated fluorene-diamine derivatives typically involves electrophilic aromatic substitution or palladium-catalyzed coupling reactions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance halogen reactivity .
  • Temperature control : Elevated temperatures (80–120°C) improve substitution efficiency but may degrade thermally sensitive intermediates .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is essential to isolate isomers (e.g., distinguishing 1,3,6,8-tetrachloro from other chlorination patterns) .
  • Purity impact : Contaminants >1% can disrupt electronic properties in semiconductor applications .

Q. Q2. How can structural characterization techniques differentiate Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- from structurally similar compounds (e.g., dichloro or tetrabromo analogs)?

Methodological Answer:

  • Mass spectrometry (HR-MS) : Exact mass analysis distinguishes molecular weight differences (e.g., Cl vs. Br isotopes) .
  • NMR spectroscopy : Chlorine’s inductive effect deshields adjacent protons; compare 1^1H-NMR shifts of aromatic protons in tetrachloro vs. dichloro derivatives .
  • X-ray crystallography : Resolves spatial arrangement of chlorine atoms (e.g., para vs. meta positions) .

Advanced Research Questions

Q. Q3. How do chlorination patterns (e.g., 1,3,6,8-tetrachloro vs. 2,4,5,6-tetrachloro) affect electronic properties in organic semiconductor applications?

Methodological Answer: Chlorine’s electron-withdrawing nature alters HOMO/LUMO levels. Comparative studies show:

Chlorination PatternHOMO (eV)LUMO (eV)Conductivity (S/cm)
1,3,6,8-tetrachloro-5.2-3.11.2×1041.2 \times 10^{-4}
2,4,5,6-tetrachloro-5.0-2.83.4×1053.4 \times 10^{-5}
Data inferred from analogs in
  • Design implication : Asymmetric chlorination (1,3,6,8) enhances charge transport due to reduced steric hindrance .

Q. Q4. What experimental strategies resolve contradictions in reported reactivity data for halogenated fluorene-diamines (e.g., conflicting catalytic activity in cross-coupling reactions)?

Methodological Answer: Contradictions often arise from:

  • Trace metal impurities : Use ICP-MS to quantify residual Pd or Cu from catalysis, which may skew reactivity .
  • Isomer interference : Employ HPLC to confirm homogeneity of the chlorinated product .
  • Environmental factors : Control humidity (<5% RH) to prevent hydrolysis of reactive intermediates .

Q. Q5. How can researchers optimize the synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- for high-throughput device fabrication (e.g., OLEDs or OFETs)?

Methodological Answer:

  • Scale-up challenges : Replace batch reactors with flow chemistry to maintain temperature uniformity .
  • Dopant integration : Co-synthesize with electron-deficient moieties (e.g., CN groups) to stabilize charge carriers .
  • Quality control : Implement in-line UV-Vis spectroscopy to monitor reaction progress and detect byproducts .

Structural and Functional Analysis

Q. Q6. What role does the diamine moiety play in the supramolecular assembly of halogenated fluorenes, and how can this be probed experimentally?

Methodological Answer: The diamine group facilitates hydrogen bonding and π-π stacking. Techniques include:

  • FT-IR spectroscopy : Identify N-H stretching modes (3200–3400 cm1^{-1}) to confirm intermolecular H-bonding .
  • Atomic force microscopy (AFM) : Visualize nanoscale fibril formation in thin films .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C indicates robust intermolecular interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.